8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2',3'-e]pyridine
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Overview
Description
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of a broader class of fused heterocyclic compounds, which are known for their diverse applications in organic optoelectronic materials, pharmaceuticals, and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Sonogashira Cross-Coupling: This step involves palladium-catalyzed Sonogashira cross-coupling, followed by base-induced C–N cyclization to produce the pyrrolo[2,3-b]pyrazine scaffold.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Oxidation and Reduction: Specific reagents and conditions for these reactions would depend on the desired transformation.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and molecular targets would depend on the specific application and context .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrazine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrrolothieno-pyrazine Derivatives: These compounds have a thiophene ring fused to the pyrazine ring and are used in similar applications.
Uniqueness: 8-Bromo-1,5-dihydrodipyrrolo[2,3-b:2’,3’-e]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of more complex molecules .
Properties
CAS No. |
1000340-32-8 |
---|---|
Molecular Formula |
C9H6BrN3 |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene |
InChI |
InChI=1S/C9H6BrN3/c10-7-5-1-3-12-9(5)13-6-2-4-11-8(6)7/h1-4,11H,(H,12,13) |
InChI Key |
UPECHEPHCNRNNX-UHFFFAOYSA-N |
SMILES |
C1=CNC2=NC3=C(C(=C21)Br)NC=C3 |
Canonical SMILES |
C1=CNC2=NC3=C(C(=C21)Br)NC=C3 |
Origin of Product |
United States |
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